molecular formula C8H5ClN2O B2636062 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde CAS No. 867036-45-1

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Cat. No.: B2636062
CAS No.: 867036-45-1
M. Wt: 180.59
InChI Key: PRJIJWIQHCSAOD-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 5-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-aminopyridine with an aldehyde precursor in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for precise control over reaction conditions and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.

    Reduction: 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of kinase inhibitors.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-pyrrolo[2,3-c]pyridine: Lacks the aldehyde group, making it less reactive in certain chemical transformations.

    5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.

    5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde: Different ring fusion pattern, which can affect its chemical properties and applications.

Uniqueness

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which allows for diverse chemical modifications and potential applications in various fields. Its specific ring fusion pattern also contributes to its distinct chemical behavior compared to other similar compounds.

Properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-2-5-1-6(4-12)11-7(5)3-10-8/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJIJWIQHCSAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=CN=C1Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(5-Chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (225 mg, 1.23 mmol) was dissolved in methylene chloride (25 mL). Manganese dioxide (1.07 g, 12.3 mmol) was added and the reaction mixture was stirred for 4 days. The reaction mixture was filtered through diatomaceous earth and the filter cake was washed several times with hot ethyl acetate. The filtrate was concentrated to give 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde (156 mg, 70%) as a tan solid: 1H NMR (300 MHz, Acetone-d6) δ7.43 (1H, s), 7.80 (1H, s), 8.77 (1H, s), 10.08 (1H, s), 11.49 (1H, br s).
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.07 g
Type
catalyst
Reaction Step Two

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